molecular formula C12H14O2S2 B1624535 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 33868-76-7

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No. B1624535
CAS RN: 33868-76-7
M. Wt: 254.4 g/mol
InChI Key: VQUUGQMOOHOVHS-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, also known as Methoxythiophene, is a chemical compound that belongs to the family of chalcones. Chalcones are natural products that have been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Methoxythiophene has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene is not fully understood. However, it has been proposed that 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been found to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin, and cyclooxygenase, which is involved in the production of inflammatory mediators. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has also been found to interact with various receptors, including estrogen receptors, which play a key role in the development and progression of breast cancer.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of cancer cell growth. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has also been found to exhibit antioxidant and anti-inflammatory properties, which can help to prevent oxidative damage and inflammation. In addition, 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been found to exhibit antibacterial and antifungal properties, which can help to prevent the growth of harmful bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene also exhibits various biological activities, making it a useful tool for studying the mechanisms of action of various enzymes and receptors. However, 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can limit its use in aqueous solutions. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has also been found to exhibit low stability under acidic conditions, which can limit its use in acidic environments.

Future Directions

There are several future directions for the research on 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene. One direction is to investigate its potential applications in medicine, including the development of new anticancer and antibacterial agents. Another direction is to study its potential applications in agriculture, including the development of new pesticides and herbicides. Furthermore, the mechanism of action of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene needs to be further elucidated to better understand its biological activities. Finally, the synthesis of 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene needs to be optimized to increase its yield and purity, making it more readily available for use in various applications.

Scientific Research Applications

1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells, including breast, liver, and colon cancer cells, by inducing apoptosis and cell cycle arrest. 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-onehene has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

1-(4-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S2/c1-14-10-6-4-9(5-7-10)11(13)8-12(15-2)16-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUUGQMOOHOVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443483
Record name 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33868-76-7
Record name 1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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